molecular formula C19H20ClNO4S B6424738 4-(5-chloro-2-methoxybenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione CAS No. 2034334-73-9

4-(5-chloro-2-methoxybenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione

Cat. No.: B6424738
CAS No.: 2034334-73-9
M. Wt: 393.9 g/mol
InChI Key: ROMVDOLYOUTBKX-UHFFFAOYSA-N
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Description

4-(5-chloro-2-methoxybenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione is a complex organic compound that belongs to the class of thiazepanes. This compound is characterized by the presence of a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms. The compound also features a benzoyl group substituted with a chlorine atom and a methoxy group, as well as a phenyl group attached to the thiazepane ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-2-methoxybenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 7-phenyl-1lambda6,4-thiazepane-1,1-dione under controlled conditions to yield the target compound. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-(5-chloro-2-methoxybenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzoyl derivatives .

Scientific Research Applications

4-(5-chloro-2-methoxybenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-chloro-2-methoxybenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-amino-5-chloro-2-methoxybenzamide: Known for its serotonin and dopamine receptor antagonistic activities.

    5-chloro-2-methoxybenzoic acid: Used as a precursor in the synthesis of various pharmaceuticals.

    4-(4-chloro-2-methylphenyl)-1-(2-methoxybenzoyl)semicarbazide: Investigated for its potential biological activities

Uniqueness

4-(5-chloro-2-methoxybenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione stands out due to its unique thiazepane ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4S/c1-25-17-8-7-15(20)13-16(17)19(22)21-10-9-18(26(23,24)12-11-21)14-5-3-2-4-6-14/h2-8,13,18H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMVDOLYOUTBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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